molecular formula C19H19ClN2O2S B11542337 2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide

Cat. No.: B11542337
M. Wt: 374.9 g/mol
InChI Key: PUBHPPYOHAMAKD-DYTRJAOYSA-N
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Description

2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and a methoxy-substituted tetrahydronaphthalene moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenyl sulfanyl intermediate.

    Condensation with Hydrazine: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Formation of the Final Compound: The hydrazide is then condensed with 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity.

    Chemical Reactions: It can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE: Lacks the methoxy-substituted tetrahydronaphthalene moiety.

    N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE: Lacks the chlorophenyl sulfanyl group.

Uniqueness

The combination of the chlorophenyl sulfanyl group and the methoxy-substituted tetrahydronaphthalene moiety makes 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]ACETOHYDRAZIDE unique, potentially offering distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]acetamide

InChI

InChI=1S/C19H19ClN2O2S/c1-24-15-7-10-17-13(11-15)3-2-4-18(17)21-22-19(23)12-25-16-8-5-14(20)6-9-16/h5-11H,2-4,12H2,1H3,(H,22,23)/b21-18+

InChI Key

PUBHPPYOHAMAKD-DYTRJAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/NC(=O)CSC3=CC=C(C=C3)Cl)/CCC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC(=O)CSC3=CC=C(C=C3)Cl)CCC2

Origin of Product

United States

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